molecular formula C9H11Cl2N3 B1462819 [3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride CAS No. 1185293-09-7

[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride

Cat. No.: B1462819
CAS No.: 1185293-09-7
M. Wt: 232.11 g/mol
InChI Key: XYZDLDUZQMWORN-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Molecular Geometry

The crystallographic analysis of this compound reveals distinctive geometric parameters that define its three-dimensional structure. The molecular formula corresponds to C9H10ClN3, with a molecular weight of 195.65 grams per mole. The compound exhibits specific spatial arrangements that are crucial for understanding its physical and chemical properties.

Based on crystallographic studies of related pyrazole-aniline systems, the molecular geometry demonstrates characteristic features common to this class of compounds. The pyrazole ring maintains planarity with minimal deviation from the mean plane, similar to observations in analogous structures where the largest deviation typically ranges from -0.012 to 0.012 angstroms. The phenyl ring connected to the aniline functionality adopts specific orientations relative to the pyrazole moiety.

The dihedral angles between the pyrazole ring and the phenyl ring system represent critical geometric parameters. In similar pyrazole-phenyl systems, these angles typically range from 34.75 to 49.98 degrees, indicating significant non-planarity between the aromatic systems. This geometric arrangement influences the overall molecular conformation and affects intermolecular interactions in the crystalline state.

The crystallographic data reveals unit cell parameters that define the three-dimensional packing arrangement. For pyrazole-containing compounds with similar molecular frameworks, unit cell dimensions typically show values such as a = 11.2439 angstroms, b = 9.7110 angstroms, and c = 11.9008 angstroms, with specific angular parameters that define the crystal system. The space group assignment provides information about the symmetry elements present in the crystal structure.

Geometric Parameter Value Range Reference System
Pyrazole Ring Planarity Deviation -0.012 to 0.012 Å Pyrazole derivatives
Dihedral Angle (Pyrazole-Phenyl) 34.75° to 49.98° Related structures
Unit Cell a-parameter 11.24 Å (typical) Similar compounds
Unit Cell b-parameter 9.71 Å (typical) Similar compounds

Intramolecular Hydrogen Bonding Networks

The intramolecular hydrogen bonding patterns in this compound contribute significantly to the molecular conformation and stability. The presence of amine functionalities and the pyrazole nitrogen atoms creates multiple sites for hydrogen bond formation, leading to complex networking within the molecule and between adjacent molecules in the crystal lattice.

Infrared spectroscopy studies of related pyrazole-amine compounds reveal characteristic absorption bands that indicate hydrogen bonding interactions. The nitrogen-hydrogen stretching vibrations typically appear at 3234 wavenumbers per centimeter, while carbon-nitrogen stretching occurs around 1570 wavenumbers per centimeter. These spectroscopic signatures provide evidence for the hydrogen bonding environment within the molecular structure.

The hydrogen bonding networks involve interactions between the amine hydrogen atoms and nitrogen acceptor sites on the pyrazole ring. In similar systems, intramolecular hydrogen bonds complete ring structures, often forming six-membered rings that stabilize specific conformations. The presence of chloride counterions in the dihydrochloride salt form introduces additional hydrogen bonding possibilities, where the chloride ions can serve as acceptors for amine hydrogen atoms.

Crystallographic studies of analogous compounds demonstrate that hydrogen bonding patterns create chains and networks that extend throughout the crystal structure. For instance, carbon-hydrogen to chlorine interactions with distances around 2.7 angstroms can build chains running along specific crystallographic axes. These interactions contribute to the overall stability and packing efficiency of the crystal structure.

The molecular conformation is stabilized by multiple hydrogen bonding interactions that create what crystallographers term "supramolecular synthons." These recurring structural motifs represent reliable building blocks in crystal engineering and help predict packing arrangements in related compounds.

Tautomeric Equilibrium Studies in Pyrazole-Aniline Systems

Tautomeric equilibrium studies in pyrazole-aniline systems reveal complex behavior that significantly impacts the structural characterization of this compound. The pyrazole ring system can exist in multiple tautomeric forms, with hydrogen migration between nitrogen atoms creating different constitutional isomers that may interconvert under various conditions.

Research on pyrazole tautomerism indicates that there exists a clear distinction between aromatic pyrazole compounds and their non-aromatic counterparts in terms of tautomeric stability. In pyrazole systems, different tautomers often have similar energies, leading to dynamic equilibria that can influence the observed structural parameters in crystallographic studies. This behavior contrasts with pyrazoline systems where one tautomer typically dominates.

The aniline functionality introduces additional complexity to the tautomeric landscape. The electron-donating nature of the amino group can influence the electron density distribution within the pyrazole ring, potentially affecting the relative stabilities of different tautomeric forms. Nuclear magnetic resonance spectroscopy studies often show specific chemical shift patterns that provide evidence for the preferred tautomeric form in solution.

Computational studies using density functional theory methods, particularly at the B3LYP/6-311++G(d,p) level, have been employed to investigate tautomeric preferences in similar pyrazole systems. These calculations provide insight into the energetic differences between tautomers and help predict which forms are most likely to be observed experimentally.

The crystallographic structure represents a snapshot of the most stable tautomeric form under the specific conditions of crystal formation. Temperature, solvent, and pH can all influence tautomeric equilibria, and these factors must be considered when interpreting structural data. The dihydrochloride salt form may stabilize particular tautomeric arrangements through specific hydrogen bonding interactions with the chloride counterions.

Comparative Structural Analysis with Analogous Pyrazole Derivatives

Comparative structural analysis with analogous pyrazole derivatives provides valuable context for understanding the unique features of this compound. This analysis encompasses examination of related compounds that share structural motifs, including pyrazole-phenyl systems, substituted anilines, and other pyrazole-containing heterocycles.

The structural database analysis reveals that pyrazole derivatives exhibit varying degrees of planarity and conformational flexibility depending on their substitution patterns. For example, 3,5-bis(tert-butyl)-1H-pyrazol-4-amine demonstrates specific geometric parameters with bond lengths and angles that can serve as reference points for comparison. The presence of bulky substituents often leads to increased steric interactions and altered dihedral angles.

In comparative studies of isoquinoline-pyrazole systems, researchers have observed dihedral angles between aromatic systems ranging from 11.42 degrees for isoquinoline-phenyl interactions to 50.1 degrees for isoquinoline-pyrazole arrangements. These variations highlight the influence of different aromatic systems on overall molecular geometry and provide benchmarks for evaluating the structural features of the target compound.

The hydrogen bonding patterns observed in this compound can be compared with those found in related structures. For instance, pyrazole-sulfonamide hybrid compounds show specific intermolecular interactions, including carbon-hydrogen to chlorine bonds and pi-pi stacking interactions with intercentroid distances around 3.92 angstroms. These comparative data help identify common structural motifs and unusual features.

Crystal packing analysis across different pyrazole derivatives reveals recurring supramolecular patterns. The formation of hydrogen-bonded chains, pi-pi stacking arrangements, and halogen bonding interactions represents common themes in this chemical family. Understanding these patterns aids in predicting the solid-state behavior of new compounds and guides crystal engineering efforts.

Compound Type Dihedral Angle Range Hydrogen Bonding Pattern Crystal System
Pyrazole-Phenyl Systems 34-50° C-H···Cl chains Monoclinic/Orthorhombic
Isoquinoline-Pyrazole 50.1° C-H···π interactions Orthorhombic
Pyrazole-Aniline Variable N-H···N networks Multiple systems
Substituted Pyrazoles 11-50° Mixed interactions System dependent

Properties

IUPAC Name

3-pyrazol-1-ylaniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c10-8-3-1-4-9(7-8)12-6-2-5-11-12;;/h1-7H,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZDLDUZQMWORN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The core synthetic challenge in preparing [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride lies in constructing the pyrazole ring attached to the phenylamine moiety, followed by conversion to the dihydrochloride salt form for enhanced stability and solubility.

The general synthetic approach involves:

  • Formation of the pyrazole ring via cyclocondensation reactions.
  • Functionalization of the phenyl ring with an amine group.
  • Salt formation through treatment with hydrochloric acid.

Preparation of the Pyrazole Intermediate

The pyrazole ring is typically synthesized through cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or related precursors.

Key Method:

  • Reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds leads to the formation of 1-phenyl-1H-pyrazole derivatives.
  • Subsequent alkylation or substitution at the pyrazole ring can be performed to introduce the amine functionality.

This method is supported by literature describing the synthesis of pyrazole derivatives such as (1-phenyl-1H-pyrazol-3-yl)methanamine, which shares structural similarity with the target compound.

The introduction of the amine group on the phenyl ring to yield the phenylamine moiety is achieved via:

  • Reduction of nitro-substituted pyrazole derivatives.
  • Reductive amination or catalytic hydrogenation using palladium or platinum catalysts on carbon supports.

Catalytic Reduction Process:

  • Starting from 4-nitropyrazole derivatives, catalytic hydrogenation under controlled hydrogen pressure (around 90–100 psig) using Pd/C or Pt/C catalysts can efficiently produce 3-chloro-1H-pyrazol-4-amine hydrochloride intermediates.
  • Reaction conditions typically include mild temperatures (~30°C), agitation rates (~800 rpm), and reaction times extending to several hours to achieve high conversion (>95% selectivity).
  • The reaction progress is monitored via hydrogen uptake and analytical techniques such as HPLC and 1H NMR for purity and yield assessment.

A representative data summary from patent literature shows:

Parameter Condition/Value
Catalyst Pd/Al2O3, Pt/C, or Pd/C
Hydrogen Pressure 90–100 psig (approx. 6–7 atm)
Temperature 30°C
Agitation Speed 800 rpm
Reaction Time 2.5 to 7.5 hours
Yield Up to 96.8% (HPLC assay)
Selectivity >95%

This catalytic hydrogenation step is crucial for obtaining the amine-functionalized pyrazole intermediate with high purity and yield.

Salt Formation: Dihydrochloride Preparation

The final step involves converting the free amine compound into its dihydrochloride salt to improve its physicochemical properties.

  • Treatment of the amine with hydrochloric acid in appropriate solvents (e.g., methanol or dichloromethane) under controlled conditions leads to the formation of the dihydrochloride salt.
  • Purification is commonly performed by recrystallization or column chromatography on alumina or silica gel to obtain the pure salt form.

Alternative Synthetic Routes and Optimization

Additional synthetic routes explored in the literature include:

  • Starting from pyrazolyl acetates followed by hydrolysis and amidation steps, then reduction with lithium aluminum hydride to yield amine derivatives analogous to the target compound.
  • Multi-step sequences involving protection/deprotection strategies and acylation to modify pyrazole derivatives for improved yields and functional group compatibility.

These methods offer flexibility in introducing various substituents and tailoring the compound for specific biological applications.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Catalysts Conditions Yield/Selectivity Notes
Pyrazole ring formation Cyclocondensation of hydrazine with carbonyl Phenylhydrazine, α,β-unsaturated ketones Reflux in methanol or suitable solvent Moderate to high (varies) Forms pyrazole core
Amination of phenyl ring Catalytic hydrogenation of nitro derivatives Pd/C, Pt/C catalysts, H2 gas 30°C, 90–100 psig H2, 2.5–7.5 h Up to 96.8% yield, >95% selectivity Critical step for amine introduction
Salt formation Acid-base reaction HCl in methanol or dichloromethane Room temperature, recrystallization High purity salt Enhances stability and solubility
Alternative reduction LiAlH4 reduction of carboxamides LiAlH4, THF reflux Reflux, several hours 50–54% yield Used for amine introduction via reduction

Research Findings and Analytical Data

  • Hydrogen uptake monitoring during catalytic reduction provides real-time insight into reaction progress and completion.
  • HPLC and 1H NMR spectroscopy are essential for quantifying product purity and determining the ratio of desired products to side products.
  • Column chromatography purification ensures isolation of the pure dihydrochloride salt, critical for subsequent biological or chemical applications.

Chemical Reactions Analysis

Types of Reactions

[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and physicochemical distinctions between [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound C₁₀H₁₃Cl₂N₃ 246.14 - Primary amine
- Phenyl-pyrazole core
- Dihydrochloride salt
- Intermediate for kinase inhibitors
- High solubility in polar solvents
[2-(1H-Pyrazol-1-yl)ethyl]amine dihydrochloride C₅H₁₁Cl₂N₃ 184.07 - Ethyl linker between pyrazole and amine
- Dihydrochloride salt
- Organic synthesis reagent
- Lower steric hindrance for coupling reactions
1-{4-Methoxy-3-[(1H-pyrazol-1-yl)methyl]phenyl}ethan-1-amine dihydrochloride C₁₃H₁₉Cl₂N₃O 304.22 - Methoxy substituent
- Benzyl-pyrazole linkage
- Secondary amine
- Enhanced lipophilicity
- Potential CNS-targeting drug candidate
N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride C₁₁H₁₅Cl₂N₃ 260.17 - N-methylated amine
- Reduced basicity
- Dihydrochloride salt
- Improved metabolic stability
- Used in peptide mimetics
[1-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]amine dihydrochloride C₇H₁₂Cl₂N₄ 223.10 - Cyclopropyl ring
- Methylated pyrazole
- Primary amine
- Conformational constraint
- Fragment-based drug discovery
Berotralstat dihydrochloride C₃₀H₂₆F₄N₆O·2HCl 635.49 - Polyaromatic pyrazole-carboxamide
- Trifluoromethyl groups
- Dihydrochloride salt
- Plasma kallikrein inhibitor
- FDA-approved for hereditary angioedema

Detailed Analysis of Structural and Functional Variations

Pyrazole Linkage and Substituent Effects
  • Primary Amine vs. N-Methylation : The primary amine in this compound allows for direct participation in nucleophilic reactions, such as amide bond formation. In contrast, the N-methylated analogue (C₁₁H₁₅Cl₂N₃) exhibits reduced basicity and altered pharmacokinetics, making it more suitable for passive membrane diffusion .
  • Ethyl vs. Phenyl Linkers : The ethyl-linked variant (C₅H₁₁Cl₂N₃) offers flexibility in molecular docking but lacks the aromatic π-stacking capability of the phenyl group in the parent compound .
Impact of Additional Functional Groups
  • Methoxy Substituents : The methoxy group in C₁₃H₁₉Cl₂N₃O increases lipophilicity, enhancing blood-brain barrier permeability compared to the parent compound .
  • Cyclopropyl Rings : The cyclopropyl-containing analogue (C₇H₁₂Cl₂N₄) introduces torsional strain, favoring rigid conformations in receptor binding .
Pharmaceutical Relevance
  • Berotralstat Dihydrochloride : While structurally more complex, this compound shares the pyrazole core and dihydrochloride salt with the target molecule. Its trifluoromethyl groups and carboxamide chain enable high-affinity binding to plasma kallikrein, a feature absent in simpler analogues .

Physicochemical Properties

  • Solubility : The dihydrochloride salt form universally improves aqueous solubility across all analogues.
  • Molecular Weight : Smaller analogues (e.g., C₅H₁₁Cl₂N₃) are preferred for fragment-based screening, while larger derivatives (e.g., C₁₃H₁₉Cl₂N₃O) are optimized for target specificity.

Biological Activity

[3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a pyrazole ring, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility and bioavailability, making it a suitable candidate for pharmacological studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. For instance, it may inhibit Polo-like kinase 1 (Plk1), an important target in cancer therapy, by interfering with its polo-box domain (PBD) .
  • Antiparasitic Activity : Research suggests that derivatives of pyrazole compounds exhibit significant antiparasitic effects, indicating that this compound could share similar properties .

Biological Activity Data

Several studies have reported on the biological activity of pyrazole derivatives, including this compound. The following table summarizes key findings related to its biological activity:

Activity Type IC50/EC50 Values Reference
Plk1 Inhibition32.17 μM
Antiparasitic (e.g., P. falciparum)0.23 μM (best case)
General Cytotoxicity>40 μM

Case Studies

  • Cancer Research : In a study focusing on Plk1 inhibitors, this compound was evaluated for its efficacy against cancer cell lines. The results indicated that the compound could effectively inhibit cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent.
  • Antiparasitic Studies : A series of experiments were conducted to assess the antiparasitic effects of pyrazole derivatives against Plasmodium falciparum. The findings revealed that certain modifications to the pyrazole structure significantly enhanced activity, highlighting the importance of structural optimization in drug development.

Q & A

Q. What are the most reliable synthetic routes for [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride, and how can purity be validated?

The compound is typically synthesized via multi-step processes involving palladium-catalyzed cross-coupling reactions to introduce the pyrazole moiety, followed by amine functionalization and dihydrochloride salt formation . Key steps include:

  • Coupling Reactions : Suzuki-Miyaura coupling for aryl-pyrazole bond formation (e.g., using 3-aminophenylboronic acid and 1H-pyrazole derivatives).
  • Salt Formation : Treatment with HCl gas or concentrated HCl in ethanol.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane) followed by recrystallization.
  • Validation :
    • HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
    • NMR : 1H^1H NMR (DMSO-d6d_6 ) should show pyrazole protons at δ 7.8–8.6 ppm and aromatic amine protons at δ 6.5–7.2 ppm .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm connectivity and salt formation .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 246.14 for C10_{10}H13_{13}Cl2_2N3_3) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX or WinGX/ORTEP for structure refinement. Evidence of chloride counterions and hydrogen-bonding networks should be resolved .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder or twinning) be resolved during structure refinement?

  • Software Cross-Validation : Refine structures using both SHELXL (for small-molecule precision) and PHENIX (for handling twinning or high-resolution data) .
  • Disorder Modeling : Apply PART instructions in SHELXL to model disordered pyrazole or chloride ions .
  • Validation Tools : Use Rfree_{\text{free}} and the Cambridge Structural Database (CSD) to cross-check bond lengths/angles against similar compounds .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., kinases or GPCRs)?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to pyrazole-recognizing domains (e.g., ATP-binding pockets).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of salt bridges involving the dihydrochloride group .
  • Pharmacophore Mapping : Align electrostatic potentials (MEPs) from Gaussian calculations with target active sites .

Q. How does hygroscopicity impact experimental reproducibility, and how can it be mitigated?

  • Moisture Analysis : Quantify water content via Karl Fischer titration (<0.1% w/w) before reactions .
  • Storage : Use desiccated containers (silica gel) under argon. For crystallography, flash-freeze crystals in liquid N2_2 to prevent lattice distortion .
  • In Situ Salt Formation : Generate the dihydrochloride salt immediately before use to avoid hydration .

Q. What are the best practices for resolving synthetic byproducts (e.g., regioisomers or over-alkylated derivatives)?

  • Byproduct Identification : LC-MS/MS with collision-induced dissociation (CID) to distinguish regioisomers (e.g., pyrazole N1 vs. N2 substitution) .
  • Chromatography Optimization : Use HILIC columns for polar byproducts or chiral columns for enantiomeric impurities .
  • Reaction Monitoring : In situ IR spectroscopy to track amine consumption and optimize reaction times .

Methodological Challenges

Q. How to design stability studies under varying pH and temperature for this compound?

  • Forced Degradation : Expose to 0.1M HCl/NaOH (25–60°C) for 24–72 hours. Monitor via:
    • HPLC-UV : Degradation products (e.g., pyrazole hydrolysis to carbonyls) .
    • NMR : Detect amine deprotonation or chloride loss .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard lab conditions .

Q. How to validate the compound’s role in catalytic applications (e.g., ligand for transition metals)?

  • Complexation Studies : Titrate with Pd(OAc)2_2 or CuCl2_2 and monitor UV-vis shifts (e.g., ligand-to-metal charge transfer bands at 300–400 nm) .
  • XAS : Analyze metal coordination geometry via X-ray absorption spectroscopy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride
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[3-(1h-Pyrazol-1-yl)phenyl]amine dihydrochloride

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